
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one, also known as BFMP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways involved in inflammation, cancer, and microbial infection. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of pro-inflammatory cytokines and cell survival in response to various stimuli. This compound also modulates the MAPK/ERK signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of several enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, induction of apoptosis, and inhibition of microbial growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB signaling pathway. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and activation of caspases. Additionally, this compound exhibits potent anti-microbial activity by inhibiting the growth of various bacteria and fungi, including MRSA and Candida albicans.
実験室実験の利点と制限
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several advantages as a research tool, including its potent pharmacological properties, easy synthesis, and low toxicity. This compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial effects at relatively low concentrations, making it an attractive candidate for further research. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Additionally, this compound may exhibit some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one has significant potential as a research tool and a therapeutic agent. Several future directions for research include:
1. Further investigation of the mechanism of action of this compound, including its effects on various signaling pathways involved in inflammation, cancer, and microbial infection.
2. Development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and specificity.
3. Evaluation of the efficacy of this compound in animal models of inflammation, cancer, and microbial infection.
4. Investigation of the potential side effects of this compound and its analogs, including their effects on normal cells and tissues.
5. Development of new drug delivery systems for this compound, including nanoparticles and liposomes, to improve its bioavailability and pharmacokinetics.
Conclusion:
This compound is a promising synthetic compound that exhibits significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The synthesis of this compound is relatively simple, and it has low toxicity, making it an attractive candidate for further research. However, further investigation is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. The future directions for research include the development of novel analogs, evaluation of efficacy in animal models, investigation of side effects, and development of new drug delivery systems.
合成法
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one involves the condensation reaction between 4-fluoroacetophenone, 4-methylbenzaldehyde, and 2-aminobenzoic acid in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration to yield the final product. The yield of this compound can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. Several studies have reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines and animal models. This compound has also been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound exhibits potent anti-microbial activity against a broad range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
特性
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAMZJVNDSGXRO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
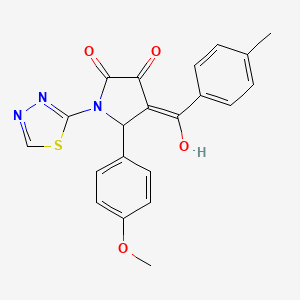
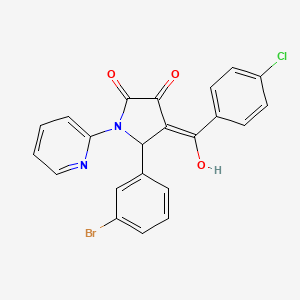
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B5907890.png)
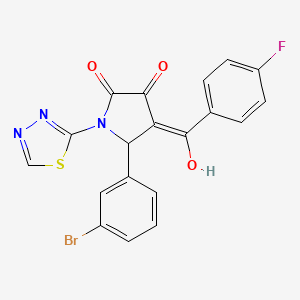
![4'-[(4-ethoxy-3-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5907896.png)
![methyl 5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907913.png)
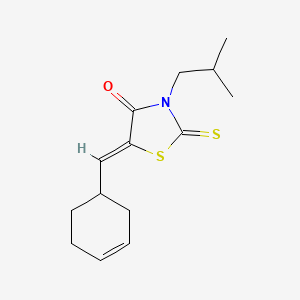

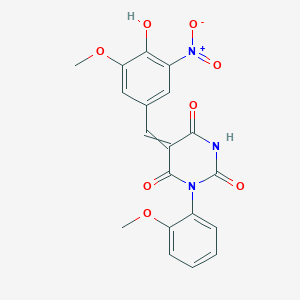
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907943.png)
![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)
![4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5907970.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
